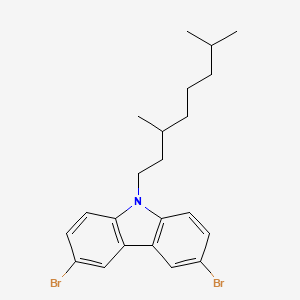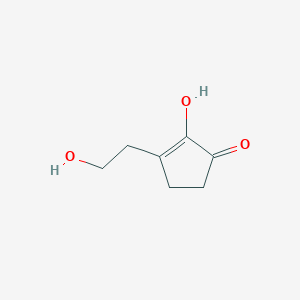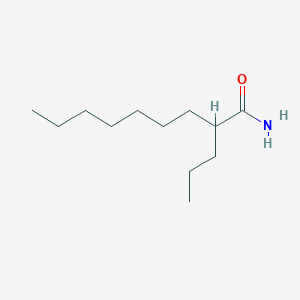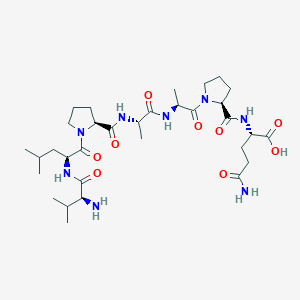
3,6-Dibromo-9-(3,7-dimethyloctyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dibromo-9-(3,7-dimethyloctyl)-9H-carbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound Carbazole and its derivatives are known for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-9-(3,7-dimethyloctyl)-9H-carbazole typically involves the bromination of 9-(3,7-dimethyloctyl)-9H-carbazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the 3 and 6 positions of the carbazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and brominating agents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dibromo-9-(3,7-dimethyloctyl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form biaryl compounds.
Oxidation and Reduction: The carbazole ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, along with boronic acids or stannanes, in solvents like toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Compounds with various functional groups replacing the bromine atoms.
Coupling Products: Biaryl compounds with extended conjugation.
Oxidation Products: Carbazole derivatives with oxidized functional groups.
Reduction Products: Reduced carbazole derivatives.
Aplicaciones Científicas De Investigación
3,6-Dibromo-9-(3,7-dimethyloctyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of materials for OLEDs, OPVs, and OFETs.
Photovoltaics: Incorporated into donor-acceptor systems for organic solar cells.
Medicinal Chemistry: Explored for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel polymers and copolymers with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 3,6-Dibromo-9-(3,7-dimethyloctyl)-9H-carbazole in organic electronics involves its ability to participate in π-π stacking interactions and electron transport. The bromine atoms and the alkyl chain influence the compound’s electronic properties, enhancing its solubility and processability. In medicinal chemistry, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dibromo-9H-carbazole: Lacks the alkyl chain, resulting in lower solubility.
9-(3,7-Dimethyloctyl)-9H-carbazole: Lacks bromine atoms, resulting in different reactivity.
3,6-Dichloro-9-(3,7-dimethyloctyl)-9H-carbazole: Chlorine atoms instead of bromine, affecting electronic properties.
Uniqueness
3,6-Dibromo-9-(3,7-dimethyloctyl)-9H-carbazole is unique due to the presence of both bromine atoms and a branched alkyl chain. This combination enhances its solubility, reactivity, and electronic properties, making it a versatile intermediate in various chemical syntheses and applications.
Propiedades
Número CAS |
409104-51-4 |
|---|---|
Fórmula molecular |
C22H27Br2N |
Peso molecular |
465.3 g/mol |
Nombre IUPAC |
3,6-dibromo-9-(3,7-dimethyloctyl)carbazole |
InChI |
InChI=1S/C22H27Br2N/c1-15(2)5-4-6-16(3)11-12-25-21-9-7-17(23)13-19(21)20-14-18(24)8-10-22(20)25/h7-10,13-16H,4-6,11-12H2,1-3H3 |
Clave InChI |
FNKYNKZHOSHCSU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B14249344.png)
![(5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate](/img/structure/B14249356.png)
![3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl-](/img/structure/B14249363.png)
![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)
![5-Methyl-10-[(phenanthren-9-YL)methyl]-5,10-dihydrophenazine](/img/structure/B14249383.png)




![6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione](/img/structure/B14249406.png)


![3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B14249421.png)
